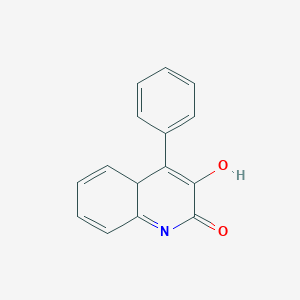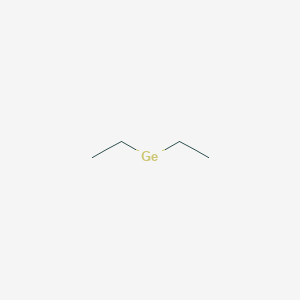![molecular formula C11H21K3N2O9Si+2 B12353002 Tripotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(3-trihydroxysilylpropyl)amino]acetate](/img/structure/B12353002.png)
Tripotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(3-trihydroxysilylpropyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(3-trihydroxysilylpropyl)amino]acetate is a complex organometallic compound. It is known for its chelating properties, which means it can bind to metal ions, making it useful in various industrial and scientific applications. The compound is often used to eliminate inhibition of enzyme-catalyzed reactions due to traces of heavy metals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tripotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(3-trihydroxysilylpropyl)amino]acetate typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete formation of the tripotassium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then dried and packaged for various applications .
Chemical Reactions Analysis
Types of Reactions
Tripotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(3-trihydroxysilylpropyl)amino]acetate primarily undergoes chelation reactions. It can form stable complexes with metal ions such as calcium, magnesium, and iron. These reactions are crucial in various applications, including water treatment and biochemical assays .
Common Reagents and Conditions
The compound reacts with metal ions in aqueous solutions, often in the presence of a buffer to maintain the pH. Common reagents include metal salts like calcium chloride, magnesium sulfate, and ferric chloride. The reactions are typically carried out at room temperature .
Major Products Formed
The major products of these reactions are metal-chelate complexes, which are stable and soluble in water. These complexes are used in various applications, including as additives in detergents and as stabilizers in biochemical assays .
Scientific Research Applications
Tripotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(3-trihydroxysilylpropyl)amino]acetate has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects through chelation, where it binds to metal ions via its carboxylate and amine groups. This binding forms stable, water-soluble complexes that can be easily removed from solutions. The molecular targets include metal ions such as calcium, magnesium, and iron, which are essential for various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar properties but different metal ion affinities.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a higher affinity for certain metal ions compared to Tripotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(3-trihydroxysilylpropyl)amino]acetate.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer binding sites, making it less effective in some applications.
Uniqueness
This compound is unique due to its ability to form stable complexes with a wide range of metal ions and its enhanced solubility in water. This makes it particularly useful in applications where other chelating agents may not be as effective .
Properties
Molecular Formula |
C11H21K3N2O9Si+2 |
|---|---|
Molecular Weight |
470.67 g/mol |
IUPAC Name |
tripotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(3-trihydroxysilylpropyl)amino]acetate |
InChI |
InChI=1S/C11H22N2O9Si.3K/c14-9(15)6-12(2-1-5-23(20,21)22)3-4-13(7-10(16)17)8-11(18)19;;;/h20-22H,1-8H2,(H,14,15)(H,16,17)(H,18,19);;;/q;3*+1/p-1 |
InChI Key |
WYXIHHXXHSHXJL-UHFFFAOYSA-M |
Canonical SMILES |
C(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)[O-])C[Si](O)(O)O.[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;hydrochloride](/img/structure/B12352921.png)

![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B12352932.png)
![3-(1-Amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-oxo-1,8-naphthryridin-4-yl)oxy]-2-naphthalenyl]-5-benzamidedihydrochloride](/img/structure/B12352943.png)



![(alphaS)-N-[(1S)-2-[[(5S)-4,5-Dihydro-3-methyl-4-oxo-3H-2,3-benzodiazepin-5-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluoro-alpha-hydroxybenzeneacetamide](/img/structure/B12352966.png)

![2-methyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B12352975.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-one](/img/structure/B12352991.png)
![N-[5-[3-[7-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridin-2-yl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]pyridin-3-yl]-3-methylbutanamide](/img/structure/B12352993.png)
![N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methylidene]-4-methylaniline](/img/structure/B12353000.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione](/img/structure/B12353009.png)
